molecular formula C8H8ClNO2 B2411014 1-[(1R)-1-chloroethyl]-3-nitrobenzene CAS No. 2137086-61-2

1-[(1R)-1-chloroethyl]-3-nitrobenzene

Cat. No.: B2411014
CAS No.: 2137086-61-2
M. Wt: 185.61
InChI Key: QRWUNNJGVSGUAF-ZCFIWIBFSA-N
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Description

1-[(1R)-1-chloroethyl]-3-nitrobenzene is a chemical compound that belongs to the class of nitrobenzenes. It is characterized by the presence of a nitro group (-NO2) and a chloroethyl group (-CH2CH3Cl) attached to a benzene ring. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Properties

IUPAC Name

1-[(1R)-1-chloroethyl]-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWUNNJGVSGUAF-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(1R)-1-chloroethyl]-3-nitrobenzene typically involves the nitration of 1-chloroethylbenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process involves the electrophilic substitution of the nitro group onto the benzene ring. Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[(1R)-1-chloroethyl]-3-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

    Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or other oxidized derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium hydroxide, and various oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(1R)-1-chloroethyl]-3-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(1R)-1-chloroethyl]-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloroethyl group can also participate in alkylation reactions, modifying biomolecules such as DNA and proteins. These interactions can result in antimicrobial, anticancer, or other biological activities .

Comparison with Similar Compounds

1-[(1R)-1-chloroethyl]-3-nitrobenzene can be compared with other similar compounds such as:

    1-chloro-2-nitrobenzene: Lacks the ethyl group, making it less bulky and potentially less reactive in certain substitution reactions.

    1-ethyl-3-nitrobenzene: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    1-[(1S)-1-chloroethyl]-3-nitrobenzene: The stereoisomer of the compound, which may have different biological activities due to the difference in spatial arrangement.

Biological Activity

1-[(1R)-1-chloroethyl]-3-nitrobenzene is an organic compound characterized by a chloroethyl group and a nitro group attached to a benzene ring. Its chemical formula is C9_{9}H10_{10}ClN1_{1}O2_{2}, with a molecular weight of approximately 185.61 g/mol. The compound exhibits notable biological activity primarily attributed to its nitro group, which can undergo metabolic reduction in biological systems, leading to the formation of reactive intermediates.

The biological activity of this compound involves several mechanisms:

  • Metabolic Reduction : The nitro group can be reduced to form reactive species that interact with cellular macromolecules, potentially exhibiting cytotoxic effects. This reduction influences various biochemical pathways, including those related to oxidative stress and apoptosis.
  • Neurokinin-1 Receptor Modulation : The compound serves as a precursor in synthesizing neurokinin-1 receptor (NK-1R) antagonists, which have shown potential in treating various cancers by modulating the substance P/NK-1R system.

Oncology

In oncology, derivatives of this compound are being investigated for their role in cancer treatment. Notably, they are utilized in the synthesis of aprepitant, a radiopharmaceutical that targets NK-1R-overexpressing tumors. This application has resulted in synergistic effects when combined with other drugs, enhancing therapeutic outcomes and improving patient quality of life.

Immunology

Research has also explored the potential of these derivatives as inhibitors of Myeloid differentiation factor 88 (MyD88), a key adapter protein in immune responses. The specific inhibitor ST2825, derived from the compound, has shown promise in treating conditions such as neuroinflammation and autoimmune diseases by targeting critical signaling pathways like NF-κB and AP-1.

Toxicity and Safety

The biological activity of this compound raises concerns regarding its potential toxicity. Studies indicate that the compound's nitro group can lead to reactive species that may interact with DNA or proteins, influencing cellular functions and possibly leading to adverse effects. Therefore, handling this compound requires caution due to its mutagenic potential.

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to similar compounds:

Compound NameBiological ActivityApplicationsToxicity Profile
This compoundModulates NK-1R; cytotoxic effectsCancer therapy; immunologyPotential mutagenicity
AprepitantNK-1R antagonistChemotherapy-induced nauseaLow toxicity
Other Nitro CompoundsVarious biochemical interactionsAntitumor agentsVariable toxicity

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